4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Organic Synthesis Regioselectivity Drug Discovery

4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 854778-58-8) is a precision fluorinated biphenyl building block featuring a strategic ortho fluoro-aldehyde substitution. Unlike common regioisomers (e.g., 4'-fluoro), this specific 4-fluoro,3-carbaldehyde pattern creates a unique electronic environment essential for defined SAR studies, liquid crystal dielectric tuning, and patented synthetic routes. Its calculated LogP of 3.48 offers a measurable lipophilicity advantage for membrane permeability optimization. Procuring this exact regioisomer ensures fidelity to intellectual property and reliable structure-property correlations. Available in high purity ≥98% for demanding R&D applications.

Molecular Formula C13H9FO
Molecular Weight 200.21 g/mol
CAS No. 854778-58-8
Cat. No. B3158017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
CAS854778-58-8
Molecular FormulaC13H9FO
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O
InChIInChI=1S/C13H9FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
InChIKeyISRIFMSPRCRFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 854778-58-8): Technical Overview for R&D Procurement


4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 854778-58-8) is a fluorinated biphenyl building block, characterized by its C13H9FO formula and a molecular weight of 200.21 g/mol . This compound, featuring a fluorine atom at the 4-position and an aldehyde group at the 3-position on the biphenyl scaffold, is a key intermediate in medicinal chemistry and advanced materials research. The strategic placement of the fluorine atom is designed to modulate electronic properties and metabolic stability, differentiating it from non-fluorinated or differently substituted analogs and making it a specific choice for certain synthesis pathways .

Why 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde is Not a Generic Drop-In Replacement


4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde cannot be treated as a simple, interchangeable biphenyl aldehyde. The precise ortho relationship between the fluorine atom and the aldehyde group on the central ring creates a unique electronic environment that directly impacts its reactivity and the properties of downstream molecules . For instance, while regioisomers like 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 164334-74-1) and 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 400750-63-2) share the same molecular formula and weight, their different substitution patterns lead to distinct reactivity and biological outcomes, making them non-substitutable in specific synthetic routes . This specific arrangement is a strategic design element for achieving particular metabolic stability or binding characteristics, as evidenced by its structural similarity to biologically active analogs studied for estrogen receptor binding [1].

Comparative Data for 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 854778-58-8) in Research Applications


Unique Regiochemistry Defines Reactivity and Application Niche

The target compound features a 4-fluoro substituent adjacent to a 3-carbaldehyde on a biphenyl system . This arrangement is distinct from its common regioisomers, such as 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 164334-74-1) where the fluorine is on the unsubstituted ring, and 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 400750-63-2) which has a different aldehyde position . The unique adjacency of the electron-withdrawing fluorine to the reactive aldehyde site is expected to influence both its own reactivity in nucleophilic additions and the electronic properties of resulting compounds. This specific substitution pattern is critical for patent claims covering related structures as intermediates for pharmaceuticals, where even minor regioisomeric changes invalidate a synthesis route or produce inactive molecules [1].

Organic Synthesis Regioselectivity Drug Discovery

Physicochemical Properties for Process Chemistry and Purification

4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde possesses a calculated LogP of 3.48, indicating significant lipophilicity . In comparison, a structurally related molecule, 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde, has a documented melting point of 284 °C (dec.) . While the exact melting point for the target compound is not publicly listed, its high LogP value suggests it will have limited water solubility and will be more compatible with organic solvents, which is a crucial parameter for designing extraction and purification steps in a synthesis workflow. This property is a key differentiator from less lipophilic, non-fluorinated analogs.

Process Chemistry Lipophilicity ADME

Safety and Handling Profile Informs Laboratory Workflow

The compound's safety profile is defined by GHS classifications, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile necessitates standard laboratory personal protective equipment and ventilation, but does not present the acute toxicity (e.g., H300, H310) or specific target organ toxicity associated with some alternative fluorinated aromatic building blocks. This allows for simpler handling protocols and reduced costs related to specialized waste disposal or containment, a practical advantage when considering procurement for routine synthesis scale-up versus more hazardous analogs.

Laboratory Safety Chemical Hygiene Regulatory Compliance

Structural Basis for Biological Activity via Class Inference

While no direct bioactivity data exists for 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde itself, a closely related analog, 3-Fluoro-4'-hydroxy-1,1'-biphenyl-4-carbaldehyde, has been identified as a ligand for the human estrogen receptor beta (ERβ) with an experimentally determined inhibition constant (Ki) [1]. This data, combined with patents describing the use of structurally similar biaryl aldehydes as pharmaceutical intermediates, supports the inference that the target compound is a valuable scaffold for medicinal chemistry programs . Its specific substitution pattern is designed to introduce fluorine in a position that could mimic or enhance the binding of similar bioactive molecules.

Medicinal Chemistry Estrogen Receptor Binding Affinity

Optimal R&D Applications for Procuring 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde


Precise Intermediate in Patented Pharmaceutical Syntheses

The unique 4-fluoro, 3-carbaldehyde substitution pattern on the biphenyl core is specified in patents for synthesizing fluorine-containing biaryl compounds [1]. In these processes, the exact regioisomer is required to continue a protected synthetic route. Using a different isomer, such as 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde, would lead to a different intermediate, likely failing to produce the patented final compound. Procuring this specific CAS number ensures the synthetic path defined in the intellectual property is followed correctly.

Building Block for Fluorine-Containing Liquid Crystals and Advanced Materials

The specific lateral fluoro-substitution pattern of this compound influences molecular polarizability and dipole moment, which are critical parameters for liquid crystal performance [2]. The patent classification C09K 19/30, which includes compounds with a specific substitution pattern, supports its use in this field [1]. Researchers in material science would select this regioisomer to achieve a desired mesophase behavior or dielectric anisotropy in a new liquid crystal mixture, a property that cannot be replicated by its non-fluorinated or differently fluorinated analogs.

Scaffold for Modulating LogP in ADME Optimization

In medicinal chemistry, introducing a fluorine atom is a common strategy to increase a molecule's metabolic stability and lipophilicity. With a calculated LogP of 3.48 , this specific aldehyde serves as a starting point for creating new drug candidates where a precise balance of lipophilicity and hydrogen bonding is required for membrane permeability. This is a direct application of the physicochemical evidence (LogP = 3.48) to the drug design process, offering a measurable advantage over less lipophilic, non-fluorinated biphenyl aldehydes.

Essential Reagent for Structure-Activity Relationship (SAR) Studies

The existence of multiple regioisomers (e.g., CAS 164334-74-1, CAS 400750-63-2) with the same molecular formula makes this compound essential for SAR studies . Researchers can synthesize a series of analogs by varying the fluorine position to determine its effect on a biological target, as seen with related compounds binding to ERβ [3]. Procuring this specific regioisomer is necessary to complete the SAR matrix and definitively map how the position of the fluorine atom affects potency, selectivity, or ADME properties.

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